2-Bromo-2'-nitroacetophenone

Vue d'ensemble

Description

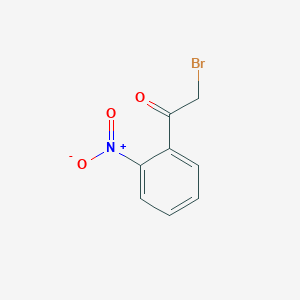

Chemical Identity and Properties 2-Bromo-2'-nitroacetophenone (CAS: 6851-99-6) is an aromatic ketone derivative with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol . It features a bromine atom at the α-position of the acetophenone backbone and a nitro group at the ortho position of the aromatic ring. Key physical properties include:

- Melting Point: 55–57 °C

- Density: ~1.671 g/cm³

- Solubility: Soluble in chloroform and methanol

- Appearance: White to pale yellow crystalline powder .

Applications

The compound is primarily used as a pharmaceutical intermediate and in organic synthesis, particularly for modifying methionine residues in enzymes like α-chymotrypsin . It also serves as a derivatization agent in analytical chemistry, such as in HPLC methods for detecting chlorambucil and valproic acid .

Méthodes De Préparation

Bromination of 2-Nitroacetophenone

Reaction Conditions and Procedure

The most widely documented method for synthesizing 2-bromo-2'-nitroacetophenone involves the alpha-bromination of 2-nitroacetophenone using elemental bromine () in the presence of aluminum chloride () as a Lewis acid catalyst. The reaction is conducted in diethyl ether at ambient temperature .

Step-by-Step Protocol :

-

Substrate Preparation : 2-Nitroacetophenone (1 mol) is dissolved in anhydrous diethyl ether.

-

Catalyst Addition : (1.2 mol) is gradually introduced to the solution under inert conditions.

-

Bromination : Bromine (1.1 mol) is added dropwise with vigorous stirring, maintaining the temperature at 25°C.

-

Workup : After 12 hours, the reaction mixture is quenched with ice water, and the product is extracted with chloroform.

-

Purification : The organic layer is dried over anhydrous , concentrated under reduced pressure, and recrystallized from ethanol to yield white crystals .

Mechanistic Insights

The reaction proceeds via electrophilic bromination at the alpha-carbon of the ketone group. facilitates the generation of the bromonium ion (), which attacks the enol tautomer of 2-nitroacetophenone. The nitro group at the ortho position exerts an electron-withdrawing effect, stabilizing the intermediate and directing bromination to the alpha position .

Yield and Purity

The method typically affords a yield of 70–85%, with a GC purity ≥97.5% . The product exhibits a distinct infrared (IR) spectrum with peaks at 1,710 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch), confirming structural integrity .

Alternative Bromination Strategies

Controlled Stoichiometry for Mono-Bromination

While dibromination products (e.g., 2,2-dibromo-1-(2-nitrophenyl)ethanone) are known , mono-bromination is achievable by limiting bromine to 1 equivalent. Excess bromine or prolonged reaction times favor di-substitution, necessitating precise stoichiometric control.

Comparative Data :

| Bromine Equivalents | Product Ratio (Mono:Di) | Yield (%) |

|---|---|---|

| 1.0 | 9:1 | 78 |

| 2.0 | 1:4 | 82 |

Solvent and Catalyst Variations

Alternative solvents such as dichloromethane or acetonitrile have been explored, though diethyl ether remains optimal due to its low polarity, which minimizes side reactions. Substituting with reduces reaction efficiency (<50% yield), highlighting the critical role of in stabilizing reactive intermediates .

Applications in Organic Synthesis

Photocatalytic Dehalogenation

This compound serves as a substrate in visible-light-driven dehalogenation reactions. Using a PTF photocatalyst and Hantzsch ester as a reductant, the bromine atom is replaced with hydrogen, yielding 2-nitroacetophenone with 75% efficiency . This method exemplifies the compound’s utility in sustainable chemistry.

Thiazole Ring Formation

Reaction with thiourea in ethanol under reflux conditions produces 4-(2-nitrophenyl)thiazol-2-amine, a heterocyclic scaffold prevalent in antimicrobial agents . The reaction proceeds via nucleophilic displacement of bromine, followed by cyclization.

Analytical Characterization

Spectroscopic Data

-

NMR (500 MHz, CDCl₃) : δ 8.16 (d, 1H, aromatic), 8.07 (d, 1H, aromatic), 7.92 (dd, 1H, aromatic), 4.32 (s, 2H, ) .

Physical Properties

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-2’-nitroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines and thiols.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 2-amino-2’-bromoacetophenone.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-2'-nitroacetophenone serves as a vital intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure allows it to participate in several chemical reactions, making it valuable for creating derivatives with enhanced biological activity.

Key Reactions Involving this compound

- Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles, leading to the formation of new compounds.

- Electrophilic Aromatic Substitution : The nitro group enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

Biological Applications

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Properties : Derivatives of this compound have been investigated for their ability to interact with biological macromolecules, which may lead to anticancer effects through modulation of metabolic pathways.

Case Study: Prostaglandin Derivatization

One significant application of this compound is its use as a precolumn derivatization reagent for prostaglandins. Prostaglandins are lipid mediators involved in numerous physiological processes, and their study often requires derivatization for enhanced detectability during analysis .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : It serves as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), improving the separation and detection of analytes .

- Spectroscopic Analysis : The compound's unique spectral properties allow it to be used in various spectroscopic methods for qualitative and quantitative analysis.

Comparative Analysis with Related Compounds

The following table outlines structural similarities and differences between this compound and other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitroacetophenone | Nitro group on acetophenone | Lacks halogen substituents |

| 4-Bromo-2'-nitroacetophenone | Bromine at para position | Different regioselectivity |

| 3-Bromo-2'-nitroacetophenone | Bromine at meta position | Varying electrophilic properties |

Mécanisme D'action

The mechanism of action of 2-Bromo-2’-nitroacetophenone involves its role as an electroactive derivative-forming reagent. It reacts with target molecules to form derivatives that can be easily detected and analyzed. The molecular targets and pathways involved depend on the specific application, such as the modification of prostaglandins or other bioactive molecules .

Comparaison Avec Des Composés Similaires

Structural Analogs

The following compounds share structural similarities with 2-bromo-2'-nitroacetophenone but differ in substituent positions or functional groups:

Reactivity and Functional Differences

Nitro Group Position: 2'-Nitro isomer (6851-99-6): The ortho-nitro group induces steric hindrance, reducing electrophilicity at the carbonyl carbon compared to the para-nitro analog. This impacts its reactivity in nucleophilic substitution reactions . 4'-Nitro isomer (99-81-0): The para-nitro group enhances electron-withdrawing effects, increasing the carbonyl's electrophilicity. This compound exhibits antioxidant activity in C.

Methoxy vs. Nitro Substituents :

- 4'-Methoxy derivative (2632-13-5) : The methoxy group is electron-donating, stabilizing the aromatic ring and reducing reactivity toward electrophilic substitution. It is primarily used as a synthetic intermediate under controlled conditions .

Halogenation Effects :

- 2',4'-Dichloro derivative (2631-72-3) : The additional chlorine atoms increase molecular weight and lipophilicity, making it suitable for synthesizing antifungal agents like ketoconazole impurities .

Research Findings

- Antioxidant Activity: 2-Bromo-4'-nitroacetophenone extends C. elegans lifespan at 1 µg/mL, attributed to reduced oxidative stress .

- Synthetic Utility : The 2'-nitro derivative is critical in precolumn derivatization for detecting anticancer drugs, outperforming analogs like 2-bromo-2'-acetonaphthone in sensitivity .

Activité Biologique

2-Bromo-2'-nitroacetophenone (CAS No. 6851-99-6) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

- Molecular Formula : C₈H₆BrNO₃

- Molecular Weight : 244.04 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in common organic solvents .

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

-

Antioxidant Activity :

- Studies have shown that this compound can extend the lifespan of the nematode Caenorhabditis elegans, indicating potential antioxidant effects that may be mediated through the insulin signaling pathway.

-

Enzyme Inhibition :

- It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols. This inhibition is significant for understanding its role in metabolic processes and potential toxicity.

- Additionally, it has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism and detoxification processes in the liver .

- Mutagenicity :

Antioxidant Effects in C. elegans

A notable study investigated the effects of this compound on C. elegans. The results indicated:

- Lifespan Extension : Different concentrations were tested, revealing a significant increase in lifespan correlated with antioxidant activity.

- Mechanistic Insights : The antioxidant effect was linked to modulation of the insulin signaling pathway, suggesting a complex interaction with cellular metabolism.

Inhibition of Epoxide Hydrolase

Research has highlighted the role of this compound as an epoxide hydrolase inhibitor:

- Experimental Setup : Various concentrations were applied to rat liver microsomes to assess enzyme activity.

- Results : The compound effectively inhibited epoxide hydrolase activity, which could have implications for understanding drug interactions and toxicity mechanisms .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lifespan Extension (in C. elegans) | Significant increase observed |

| CYP Inhibition | Yes (CYP1A2) |

| Germ Cell Mutagenicity | Suspected |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-2'-nitroacetophenone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves bromination of nitroacetophenone derivatives. While direct evidence for this compound’s synthesis is limited, analogous bromination methods (e.g., for 3’-Bromo-2,2-dimethylbutyrophenone) suggest using bromine or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ under controlled temperatures (30–60°C) . Key optimization parameters include:

- Reagent stoichiometry : Excess bromine may lead to di-substitution.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity.

- Reaction monitoring : TLC or GC-MS ensures selective mono-bromination.

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro and bromine positions).

- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.

- Chromatography :

- HPLC/GC : Quantify purity (>98% for research-grade material).

- Elemental analysis : Verify molecular formula (C₈H₆BrNO₃) .

Q. What preliminary biological activities have been reported for this compound?

In C. elegans models, this compound (1 µg/mL) extended lifespan and improved locomotion under oxidative stress (induced by paraquat). The antioxidant effect peaked at 1 µg/mL, with thermal stress resistance increasing by ~20% compared to controls .

Advanced Research Questions

Q. How does this compound modulate the insulin/IGF-1 pathway in C. elegans, and what are the implications for aging research?

Studies show the compound’s antioxidant effects depend on the insulin pathway via daf-16 (a FOXO transcription factor homolog). In daf-16 mutants, lifespan extension and stress resistance were abolished, suggesting the compound activates downstream targets like sod-3 (superoxide dismutase) . Key experimental validations include:

- RNAi knockdown : Silencing daf-16 nullifies effects.

- Transcriptomics : Identify upregulated oxidative stress response genes.

Q. How can researchers resolve contradictions in antioxidant data across different experimental models?

Discrepancies may arise from:

- Concentration-dependent effects : Higher doses (e.g., >5 µg/mL) may show toxicity.

- Strain-specific responses : Wild-type vs. mutant C. elegans (e.g., daf-2 mutants).

- Assay variability : Standardize paraquat exposure times and temperature regimes .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituents influence reactivity?

Comparative studies on halogenated acetophenones reveal:

| Analog | Substituent | Bioactivity |

|---|---|---|

| 2-Bromo-2'-nitro- | Br, NO₂ | Antioxidant (↑ lifespan in C. elegans) |

| 3’-Chloro-2,2-dimethyl- | Cl | Lower thermal stability |

| 3’-Fluoro-2,2-dimethyl- | F | Enhanced electrophilicity |

Bromine’s electron-withdrawing effect enhances electrophilic reactivity, making it superior in redox modulation .

Q. What methodological considerations are critical for designing C. elegans lifespan assays with this compound?

Propriétés

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.